(4-Methylpiperazino)[5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanone
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Overview
Description
1-METHYL-4-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 1-METHYL-4-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE involves multiple steps, typically starting with the formation of the triazolopyrimidine core. This is followed by the introduction of the thiophene and trifluoromethyl groups. The final step involves the attachment of the piperazine moiety. Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and thiophene moieties.
Common Reagents and Conditions: Typical reagents include sulfurizing agents like phosphorus pentasulfide for thiophene synthesis and various catalysts for triazolopyrimidine formation.
Major Products: The major products depend on the specific reaction conditions but often include modified triazolopyrimidine derivatives.
Scientific Research Applications
1-METHYL-4-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The thiophene and trifluoromethyl groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and thiophene-based molecules. What sets 1-METHYL-4-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Similar compounds include:
Thiophene derivatives: Known for their diverse pharmacological properties.
Triazolopyrimidine derivatives: Widely studied for their enzyme inhibitory activities
Properties
Molecular Formula |
C16H15F3N6OS |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C16H15F3N6OS/c1-23-4-6-24(7-5-23)14(26)13-21-15-20-10(11-3-2-8-27-11)9-12(16(17,18)19)25(15)22-13/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
VCLDRNDMQRISDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
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